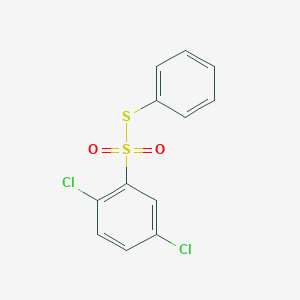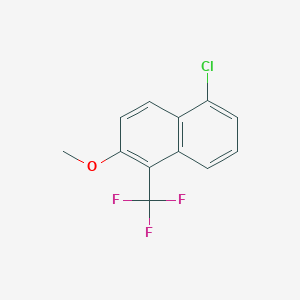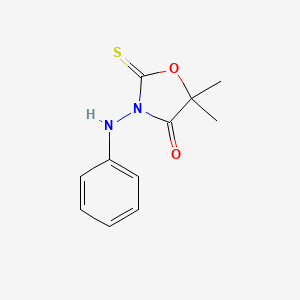
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with an anilino group and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of aniline with a suitable precursor that contains the oxazolidinone ring. One common method involves the reaction of aniline with 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The anilino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, leading to various biological effects. The sulfanylidene group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Anilino-5,5-dimethyl-2-cyclohexen-1-one: This compound has a similar structure but with a cyclohexenone ring instead of an oxazolidinone ring.
(S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione: This compound contains an imidazolidine-2,4-dione ring and is used in similar research applications.
Uniqueness
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
88051-84-7 |
|---|---|
Fórmula molecular |
C11H12N2O2S |
Peso molecular |
236.29 g/mol |
Nombre IUPAC |
3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
Clave InChI |
NJLLXKPMMNONQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


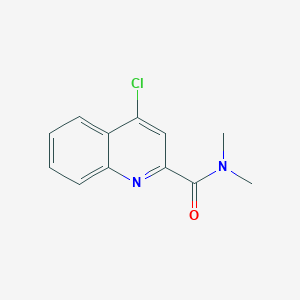

![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)

![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
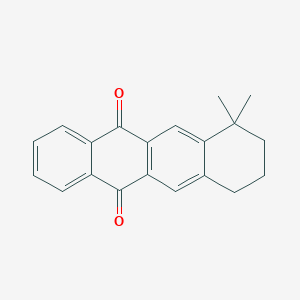
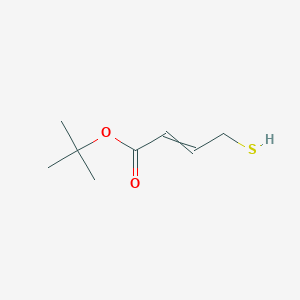
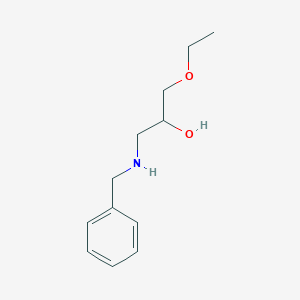
![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)
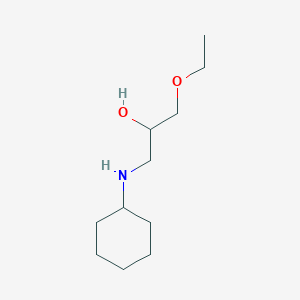
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
